Z-Lys(boc)-leu-ome
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(boc)-leu-ome typically involves the protection of the amino and carboxyl groups of lysineThe final step involves the esterification of the carboxyl group with L-leucine methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like benzyloxycarbonyl and tert-butoxycarbonyl is crucial in preventing side reactions and ensuring the integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-Lys(boc)-leu-ome undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to expose the reactive amino and carboxyl groups.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Substitution Reactions: Common reagents include trifluoroacetic acid for removing the tert-butoxycarbonyl group and hydrogenation for removing the benzyloxycarbonyl group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for peptide coupling.
Major Products Formed
Substitution Reactions: Removal of protective groups yields free lysine derivatives.
Hydrolysis: Hydrolysis of the ester bond yields the corresponding carboxylic acid.
Coupling Reactions: Formation of longer peptide chains.
Scientific Research Applications
Z-Lys(boc)-leu-ome is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Z-Lys(boc)-leu-ome involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets include the amino and carboxyl groups of other amino acids, facilitating the formation of peptide chains .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(boc)-OH: Another protected lysine derivative used in peptide synthesis.
Cbz-Lys(boc)-OH: Similar to Z-Lys(boc)-leu-ome but with different protective groups.
Boc-Lys(Z)-OH: A protected lysine derivative with tert-butoxycarbonyl and benzyloxycarbonyl groups.
Uniqueness
This compound is unique due to its specific combination of protective groups and its use in the synthesis of peptides with leucine residues. Its protective groups provide stability and selectivity, making it a valuable compound in peptide synthesis .
Properties
IUPAC Name |
methyl (2S)-4-methyl-2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O7/c1-18(2)16-21(23(31)34-6)28-22(30)20(14-10-11-15-27-24(32)36-26(3,4)5)29-25(33)35-17-19-12-8-7-9-13-19/h7-9,12-13,18,20-21H,10-11,14-17H2,1-6H3,(H,27,32)(H,28,30)(H,29,33)/t20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBZICOYXRMYLP-SFTDATJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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